molecular formula C19H22N4O4S B2918207 methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate CAS No. 1251547-34-8

methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate

Cat. No.: B2918207
CAS No.: 1251547-34-8
M. Wt: 402.47
InChI Key: NBCIFWXTLRBYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate is a triazolopyridine sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural features include:

  • A 3-methyl group on the triazolopyridine ring.
  • An N-(4-isopropylphenyl) sulfonamide group at position 6.
  • A methyl ester functional group linked via an acetamide bridge.

The compound’s molecular formula is C₂₂H₂₅N₅O₄S, with a molecular weight of 479.5 g/mol.

Properties

IUPAC Name

methyl 2-[N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]-4-propan-2-ylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-13(2)15-7-9-16(10-8-15)23(12-18(24)27-4)28(25,26)17-6-5-11-22-14(3)20-21-19(17)22/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCIFWXTLRBYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC(=O)OC)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the oxidative coupling step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Chemical Reactivity

Methyl 2-(N-(4-isopropylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamido)acetate exhibits several types of chemical reactivity:

  • Nucleophilic Substitution : The sulfonamide moiety can participate in nucleophilic substitution reactions under basic conditions.
  • Ester Hydrolysis : The acetate group can undergo hydrolysis in the presence of water or hydroxide ions to yield the corresponding acid and alcohol.
  • Cyclization Reactions : The compound can participate in further cyclization reactions to form more complex heterocycles.

Mechanisms of Action

Preliminary studies suggest that methyl 2-(N-(4-isopropylphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamido)acetate may interact with various biological targets:

  • Kinase Inhibition : The structural characteristics indicate potential interactions with kinase enzymes involved in signaling pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activities.

Table 2: Reactivity Profile

Reaction TypeConditions RequiredExpected Products
Nucleophilic SubstitutionBasic conditionsSulfonamide derivatives
Ester HydrolysisWater or hydroxideCarboxylic acid and alcohol
Further CyclizationHeat or specific catalystsComplex heterocycles

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-(N-(4-Isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate and Related Compounds

Compound Name / ID Core Structure Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Differences
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-methyl (triazole), 8-sulfonamido (N-4-isopropylphenyl), methyl ester Sulfonamide, ester 479.5 Bulky isopropylphenyl group
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine 4-(pyridazin-3-yl)phenethylamino (benzoate) Ester, amine 367.4 Pyridazine core; ethyl benzoate ester
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazole 4-(3-methylisoxazol-5-yl)phenethoxy (benzoate) Ester, ether 383.4 Isoxazole core; phenethoxy linkage
N-(4-Ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-methyl (triazole), 8-sulfonamido (N-4-ethylphenyl, N-3-methoxybenzyl) Sulfonamide 436.5 Ethylphenyl and methoxybenzyl substituents
N-(3-(4-Methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine [1,2,4]Triazolo[1,5-a]pyridine 8-(methylsulfonylphenyl), 2-amino (N-3-(4-methylpiperazinyl)) Sulfonyl, amine, piperazine 463.5 Piperazine substituent; sulfonyl group

Structural and Functional Insights

Core Heterocycle Variations: The target compound shares the [1,2,4]triazolo[4,3-a]pyridine core with but differs from I-6230 (pyridazine) and I-6473 (isoxazole) . Triazolopyridines are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to pyridazine or isoxazole derivatives.

The methyl ester in the target compound may exhibit slower hydrolysis compared to ethyl esters (e.g., I-6230, I-6473), influencing bioavailability .

Functional Group Implications: Sulfonamide vs. Ether vs. Thioether: Unlike I-6373 (thioether linkage) , the target compound lacks sulfur-based linkages, which could reduce oxidative instability.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • The isopropylphenyl group may enhance target selectivity due to steric effects.
  • The methyl ester could improve metabolic stability over ethyl esters, as seen in prodrug design .
  • The triazolopyridine core may offer better pharmacokinetic profiles than pyridazine or isoxazole derivatives .

Biological Activity

Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of 4-isopropylphenyl derivatives with 1,2,4-triazole scaffolds. The sulfonamide group enhances the solubility and bioavailability of the compound. The molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N4O3S
  • Molecular Weight : 364.43 g/mol

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit various bacterial strains and fungi effectively. The biological evaluation of this compound suggests:

  • Inhibition of Bacterial Growth : The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : It also showed effectiveness against several fungal strains.
Microorganism Inhibition Zone (mm) Comparison Compound
Staphylococcus aureus15Streptomycin
Escherichia coli12Ampicillin
Candida albicans14Nystatin

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes associated with microbial metabolism. Triazole derivatives are known to target enzymes such as:

  • Cytochrome P450 : Compounds similar in structure have been reported to inhibit this enzyme family, which is crucial for the biosynthesis of ergosterol in fungi.
  • Dihydroorotate Dehydrogenase (DHODH) : Some triazole-based compounds have shown promising results in inhibiting DHODH, which is vital for pyrimidine biosynthesis in various pathogens.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study evaluated a series of triazole derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity. This compound was among the top performers in inhibiting bacterial growth.
  • Mechanism Exploration :
    Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function. This binding affinity correlates with its observed biological activity.

Q & A

Q. What synthetic strategies are optimal for constructing the [1,2,4]triazolo[4,3-a]pyridine core in this compound?

The [1,2,4]triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclization of hydrazine derivatives. For example, hydrazinopyridine intermediates react with aldehydes under acidic conditions to form Schiff bases, followed by oxidative cyclization using agents like sodium hypochlorite (NaClO) . Key parameters include:

  • Reagent choice : Acetic acid as a catalyst for Schiff base formation.
  • Oxidative conditions : Room-temperature stirring with NaClO in ethanol for 3 hours yields cyclized products with >90% efficiency .
  • Purification : Vacuum filtration and washing with methanol/water mixtures are critical to isolate pure intermediates .

Q. How can researchers validate the structural integrity of the sulfonamido-acetate moiety?

Orthogonal analytical techniques are essential:

  • 1H/13C-NMR : Confirm sulfonamido N–H proton signals (δ ~10.7 ppm) and acetate ester carbonyl carbons (δ ~165–170 ppm) .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
  • FTIR : Sulfonamide S=O stretches appear at ~1130–1165 cm⁻¹, while ester C=O bands occur at ~1700–1750 cm⁻¹ .

Q. What purification challenges arise during synthesis, and how are they addressed?

Impurities often stem from incomplete cyclization or byproducts. Solutions include:

  • Column chromatography : Use silica gel with dichloromethane/methanol gradients to resolve sulfonamido-acetate derivatives .
  • Recrystallization : Ethanol/water mixtures improve purity of final products, as seen in analogous triazolopyridine syntheses (m.p. 168–169°C) .
  • TLC monitoring : Alumina plates with UV visualization ensure reaction progression .

Advanced Research Questions

Q. What mechanistic insights explain the role of bases in sulfonamide coupling reactions?

In analogous syntheses, 3-picoline or 3,5-lutidine enhances nucleophilicity of amines during sulfonyl chloride coupling. These bases:

  • Activate the amine via deprotonation.
  • Minimize side reactions (e.g., hydrolysis) by buffering acidic byproducts .
    Catalytic N-aryl-sulfilimines further accelerate coupling, reducing reaction times to <2 hours with yields >85% .

Q. How does X-ray crystallography resolve ambiguities in regiochemistry or stereochemistry?

For triazolopyridine derivatives, single-crystal X-ray diffraction confirms:

  • Regioselectivity : The position of substituents (e.g., methyl groups at C3) .
  • Hydrogen bonding : Sulfonamido NH interactions with ester carbonyls, critical for conformational stability .
    Example: CCDC 1876881 (compound 5b) provides bond-length data for validating computational models .

Q. How do structural modifications influence biological activity in related compounds?

Structure-activity relationship (SAR) studies on antimalarial triazolopyridine sulfonamides reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on aryl rings enhance potency against Plasmodium falciparum (IC₅₀ < 1 µM) .
  • Steric hindrance : Bulky isopropyl groups (as in the 4-isopropylphenyl moiety) improve metabolic stability but may reduce solubility .
  • In vitro assays : Use synchronized parasite cultures and lactate dehydrogenase (LDH) activity measurements for dose-response profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar syntheses?

Yields vary due to:

  • Reagent purity : Commercial aldehydes vs. in-house preparations (e.g., 4-benzyloxy-3-methoxybenzaldehyde) may differ in reactivity .
  • Oxidative conditions : NaClO concentration and reaction time (3 hours vs. overnight) impact cyclization efficiency .
    Resolution : Replicate protocols with controlled reagent sources and monitor reactions via NMR/TLC to identify bottlenecks .

Q. Why do NMR chemical shifts differ across studies for analogous compounds?

Variations arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., DMSO-d6 upfield shifts for NH protons) .
  • Temperature : Spectra recorded at 300 K vs. 298 K alter peak splitting .
    Best practice : Report solvent, temperature, and referencing standards (e.g., residual DMSO at δ 2.50 ppm) to ensure reproducibility .

Methodological Recommendations

Q. What statistical approaches optimize reaction conditions for scale-up?

Design of Experiments (DoE) methodologies, as applied in flow-chemistry syntheses, enable:

  • Factor screening : Evaluate temperature, catalyst loading, and solvent ratios via fractional factorial designs .
  • Response surface modeling : Predict optimal conditions (e.g., 60°C, 1:1.1 amine:sulfonyl chloride ratio) for maximal yield .

Q. How are stability and storage conditions determined for this compound?

  • Accelerated stability studies : Store aliquots at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.